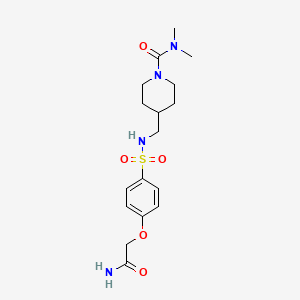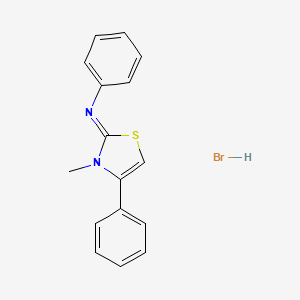
N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound N-((5-(2,4-difluorophenyl)isoxazol-3-yl)methyl)-3-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)propanamide is a synthetic molecule that may have potential biological activity. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their syntheses, crystal structures, and biological activities, which can be informative for understanding the compound .
Synthesis Analysis
The synthesis of related compounds typically involves multi-step reactions starting from basic heterocyclic synthons. For instance, the synthesis of N-1-(3,5-dimethyl-4-isoxazolyl)-3-(4-aryl-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)propanamides was achieved from 4-amino-3,5-dimethylisoxazole in five steps, as reported in the literature . This suggests that the synthesis of the compound of interest might also involve a multi-step process starting from an isoxazole derivative, with subsequent modifications to introduce the propanamide and dihydropyrimidinyl moieties.
Molecular Structure Analysis
Crystallographic studies are crucial for understanding the three-dimensional structure of a compound. For example, the crystal structure of a related compound, N-(5,7-dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2-ylidene)-2-(2,4-dichlorophenoxy)propanamide, was determined using X-ray diffraction, providing detailed information about its molecular geometry . Such analysis for the compound of interest would likely reveal important aspects of its molecular conformation and potential interaction sites for biological activity.
Chemical Reactions Analysis
The reactivity of a compound is influenced by its functional groups and molecular structure. The literature describes various reactions involving similar compounds, such as reductive amination reactions to yield ligands with second coordination sphere functional groups . The compound of interest, with its isoxazole and propanamide groups, may also undergo a variety of chemical reactions, potentially serving as a versatile synthon for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. While the papers provided do not directly discuss the physical properties of the compound of interest, they do report on related compounds. For instance, the bi-heterocyclic propanamides synthesized in one study were tested for their urease inhibitory potential and cytotoxic behavior, indicating that the compound of interest may also exhibit biological activity and a certain degree of cytotoxicity . These properties are essential for understanding the compound's potential as a therapeutic agent.
科学的研究の応用
Crystal Structure Analysis
Compounds with isoxazole and pyrimidinyl groups have been synthesized and analyzed for their crystal structures, which contributes to the understanding of their chemical behavior and potential for herbicidal activity. For instance, a study on the crystal structure and herbicidal activity of a related compound provides insights into how such molecules interact with their environment, which could be extrapolated to understand the interactions of the compound (Liu et al., 2008).
Herbicidal Activity
Research has explored the synthesis and herbicidal activity of compounds containing pyrimidine and isoxazole rings, indicating the potential for the compound to serve as an effective herbicide. These studies demonstrate the role of structural elements in determining activity against specific plant species, suggesting a potential application in agriculture (Man‐Yun Liu & De-Qing Shi, 2014).
Antimicrobial and Anti-inflammatory Activity
Isoxazolyl derivatives have been synthesized and evaluated for their antimicrobial, anti-inflammatory, and analgesic activities, highlighting the therapeutic potential of molecules with similar structural features. The design and synthesis of these compounds, as well as their evaluation in biological assays, provide a foundation for further exploration of related molecules in the context of treating infections and inflammation (E. Rajanarendar et al., 2012).
Dual Inhibitory Effects
Some compounds featuring isoxazole and related groups have been identified as dual inhibitors of cyclooxygenase and 5-lipoxygenase, offering insights into their potential use in anti-inflammatory therapies. The evaluation of such compounds in preclinical models provides valuable information on their safety profile and efficacy, which could be relevant to the development of new therapeutics based on the compound (E. Knight et al., 1996).
特性
IUPAC Name |
N-[[5-(2,4-difluorophenyl)-1,2-oxazol-3-yl]methyl]-3-(2,4-dioxopyrimidin-1-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F2N4O4/c18-10-1-2-12(13(19)7-10)14-8-11(22-27-14)9-20-15(24)3-5-23-6-4-16(25)21-17(23)26/h1-2,4,6-8H,3,5,9H2,(H,20,24)(H,21,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQMKQQSICHNGRL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=NO2)CNC(=O)CCN3C=CC(=O)NC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F2N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N,N-dimethyl-4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)benzenesulfonamide](/img/structure/B3016102.png)
![N-(2-ethyl-6-methylphenyl)-2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}acetamide](/img/structure/B3016103.png)


![1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]-N-(2-phenylethyl)piperidine-4-carboxamide](/img/structure/B3016108.png)
![4-chloro-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pent-4-enoic acid](/img/structure/B3016109.png)

![methyl 2-amino-4-(2,3-dimethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B3016114.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-((4-fluorophenyl)thio)propanamide](/img/structure/B3016120.png)
![2-[(3-Amino-5-bromopyridin-2-YL)oxy]ethan-1-OL](/img/structure/B3016121.png)

![Furan-2-yl-[3-(2-hydroxyphenyl)-5-(4-methylphenyl)-3,4-dihydropyrazol-2-yl]methanone](/img/structure/B3016124.png)